N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-4-methoxy-N-methylpyrimidin-2-amine
Description
N-(1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-4-methoxy-N-methylpyrimidin-2-amine (CAS: 2198573-05-4) is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core fused with an azetidine ring and a 4-methoxy-N-methylpyrimidin-2-amine substituent. Its molecular formula is C₁₈H₂₂N₈O, with a molecular weight of 366.4 g/mol . The 4-methoxy group on the pyrimidine may influence solubility and metabolic stability.
Properties
IUPAC Name |
N-[1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-4-methoxy-N-methylpyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N8O/c1-24(18-19-9-8-16(20-18)27-2)13-10-25(11-13)15-7-6-14-21-22-17(26(14)23-15)12-4-3-5-12/h6-9,12-13H,3-5,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXYXGEUTYHCJAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NN3C(=NN=C3C4CCC4)C=C2)C5=NC=CC(=N5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
In general, compounds with similar structures have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents .
Biological Activity
Overview
N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-4-methoxy-N-methylpyrimidin-2-amine is a complex organic compound characterized by a unique molecular structure that includes multiple heterocyclic rings. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which may include anticancer, anti-inflammatory, and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 354.385 Da. The structural complexity arises from its fused heterocycles and various functional groups, which are crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C17H19N7O |
| Molecular Weight | 354.385 g/mol |
| Melting Point | 188–189 °C |
| Appearance | Pale yellow solid |
Understanding the mechanism of action is essential for elucidating the biological activity of this compound. Preliminary studies suggest that compounds with similar triazole and pyridazine moieties often interact with specific biological targets, potentially modulating pathways related to inflammation and cancer progression.
Anticancer Activity
Research indicates that compounds derived from triazolo-pyridazine scaffolds exhibit significant anticancer properties. For instance, studies have shown that derivatives can inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Case Study:
A study on related compounds demonstrated that they could induce apoptosis in breast cancer cells via the activation of caspase pathways. The compound under investigation may share similar pathways due to structural similarities.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is highlighted by its ability to inhibit pro-inflammatory cytokines. In vitro studies have shown that it can reduce the secretion of TNF-alpha and IL-6 in activated macrophages.
Research Findings:
A comparative analysis with known anti-inflammatory agents revealed that the compound exhibited a dose-dependent reduction in inflammation markers, suggesting its utility in treating inflammatory diseases.
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. In vitro assays against various bacterial strains (e.g., Escherichia coli, Staphylococcus aureus) indicated significant inhibitory effects.
Table: Antimicrobial Activity Results
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Klebsiella pneumoniae | 64 µg/mL |
Future Directions
Continued research is necessary to fully elucidate the pharmacokinetics and safety profile of this compound. Future studies should focus on:
- In Vivo Studies: To assess therapeutic efficacy and safety.
- Structure-Activity Relationship (SAR) Analysis: To optimize the compound's biological activity.
- Mechanistic Studies: To clarify pathways affected by the compound.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
*Molecular weights calculated based on formulas inferred from synthesis protocols .
Key Observations:
Cyclobutyl vs. Methyl/Aryl Groups : The target compound’s cyclobutyl substituent introduces steric bulk and lipophilicity compared to smaller methyl groups in analogues . This may improve membrane permeability but reduce aqueous solubility.
Azetidine vs.
4-Methoxy Pyrimidine : The 4-methoxy group on the pyrimidine ring likely enhances metabolic stability relative to unsubstituted pyrimidines or chlorinated aromatics .
Bioactivity Insights
- Insecticidal Applications : Compounds with methoxy or halogenated substituents (e.g., ) may align with research on plant-derived bioactive molecules for pest management () .
- Kinase Inhibition : Pyrimidine and triazole motifs are common in kinase inhibitors. The 4-methoxy group in the target compound could modulate ATP-binding pocket interactions .
Q & A
Q. What synthetic strategies are commonly employed to construct the triazolo[4,3-b]pyridazine core in this compound?
The triazolo[4,3-b]pyridazine moiety is typically synthesized via cyclization reactions. A standard approach involves reacting pyridazine derivatives with hydrazine or substituted hydrazides under controlled conditions (e.g., reflux in ethanol or acetic acid). For example, reductive amination of intermediates with sodium cyanoborohydride or similar agents can introduce substituents like the azetidine ring . Key characterization steps include NMR to confirm regioselectivity and LC-MS for purity validation.
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
High-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C, DEPT-135) are essential. X-ray crystallography (as demonstrated in triazolo-pyrimidine derivatives) provides definitive confirmation of stereochemistry and crystal packing . For purity, HPLC with UV detection (≥98% purity threshold) is standard, supplemented by elemental analysis for C, H, N composition .
Q. What are the primary biological targets hypothesized for this compound?
While specific data on this compound is limited, structurally analogous triazolo-pyridazine derivatives are reported as kinase inhibitors (e.g., JAK2, ALK) or modulators of neurotransmitter receptors. Target hypotheses should be based on computational docking studies (using AutoDock Vina or Schrödinger) and validated via enzymatic assays (e.g., ADP-Glo™ kinase assays) .
Advanced Research Questions
Q. How can coupling reactions during synthesis be optimized to address low yields in triazolo-pyridazine systems?
Low yields in coupling steps (e.g., amination or sulfonylation) often arise from steric hindrance or poor nucleophilicity. Evidence from analogous triazolopyrimidine syntheses suggests using 3-picoline or 3,5-lutidine as bases to enhance reaction rates and reduce byproducts. Adding catalytic N-aryl-sulfilimines (e.g., 0.5–1 mol%) can further improve efficiency by stabilizing reactive intermediates . Solvent optimization (e.g., DMF or DMSO) and elevated temperatures (60–80°C) may also mitigate sluggish kinetics.
Q. How should researchers reconcile contradictory bioactivity data across different assay platforms?
Contradictions may arise from assay-specific variables (e.g., cell line selection, ATP concentrations in kinase assays). To address this:
- Standardize assay conditions (e.g., ATP at Km levels, consistent cell passage numbers).
- Validate findings using orthogonal methods (e.g., SPR for binding affinity vs. cellular IC50).
- Perform dose-response curves (10-point, 3-fold dilutions) to assess potency trends .
Q. What strategies are effective for resolving regiochemical ambiguities in triazolo[4,3-b]pyridazine derivatives?
Regioselectivity challenges can be addressed via:
- Isotopic labeling : Using ¹⁵N-labeled precursors to track nitrogen incorporation in NMR.
- Computational modeling : DFT calculations (e.g., Gaussian 16) to compare thermodynamic stability of possible regioisomers.
- X-ray crystallography : Definitive structural assignment, as demonstrated in N-(4-chlorophenyl)-5,7-dimethyl-triazolo[1,5-a]pyrimidin-2-amine .
Q. How can solubility challenges in in vivo studies be mitigated for this hydrophobic compound?
- Prodrug approaches : Introduce phosphate or hemisuccinate groups at the methoxy or amine positions.
- Formulation : Use lipid-based nanoemulsions or cyclodextrin complexes (e.g., Captisol®) to enhance aqueous solubility.
- Structural modification : Replace the cyclobutyl group with a polar substituent (e.g., tetrahydrofuran) without compromising target binding .
Methodological Considerations
Q. Experimental design for assessing metabolic stability in hepatic microsomes
- Protocol : Incubate compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C.
- Sampling : Collect aliquots at 0, 5, 15, 30, and 60 minutes.
- Analysis : Use LC-MS/MS to quantify parent compound depletion. Calculate t₁/₂ and Clint (intrinsic clearance) .
Q. Statistical frameworks for dose-response analysis in phenotypic assays
- Modeling : Fit data to a four-parameter logistic curve (GraphPad Prism): Y = Bottom + (Top−Bottom)/(1+10^((LogEC50−X)*HillSlope)).
- Error handling : Report 95% confidence intervals for EC50 and use ANOVA with Tukey’s post-hoc test for multi-group comparisons .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
